(2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 This compound features a furan ring substituted with dimethyl groups, a thiazole ring, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is the coupling of 2,5-dimethylfuran with a thiazole derivative under specific reaction conditions. The azetidinone ring is then introduced through a cyclization reaction. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidinone ring can produce amines .
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidinone moiety may also play a role in binding to biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar furan ring structure.
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom.
Azetidinone: A four-membered lactam ring structure.
Uniqueness
(2,5-Dimethylfuran-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of these three distinct moieties, which confer a range of chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-5-11(9(2)17-8)12(16)15-6-10(7-15)18-13-14-3-4-19-13/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYBQQDQNKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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